4-Chlorobutan-1-amine hydrochloride

Solubility Formulation Bioavailability

Researchers developing PROTACs often face solubility bottlenecks with conventional alkyl-chloride linkers, forcing the use of denaturing organic co-solvents that compromise downstream biological assays. 4-Chlorobutan-1-amine hydrochloride resolves this with a predicted aqueous solubility of 3.95 mg/mL-over 50-fold higher than its brominated analog-enabling homogeneous aqueous stock preparation. • Aqueous solubility of 3.95 mg/mL supports direct aqueous dilution protocols without DMSO/DMF, preserving target protein integrity in biochemical assays. • Defined C4 alkyl spacer provides optimal spatial separation between E3 ligase and target-protein ligands for efficient ternary complex formation. • Also supplied as Selexipag Impurity 9 HCl with full COA, HPLC, MS, and NMR documentation for pharmaceutical QC method validation. • Stored and shipped at ambient temperature, eliminating cold-chain logistics costs.

Molecular Formula C4H11Cl2N
Molecular Weight 144.04 g/mol
CAS No. 6435-84-3
Cat. No. B1342661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobutan-1-amine hydrochloride
CAS6435-84-3
Molecular FormulaC4H11Cl2N
Molecular Weight144.04 g/mol
Structural Identifiers
SMILESC(CCCl)CN.Cl
InChIInChI=1S/C4H10ClN.ClH/c5-3-1-2-4-6;/h1-4,6H2;1H
InChIKeyNSDWMQZDGGQRLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobutan-1-amine Hydrochloride: Essential Properties


4-Chlorobutan-1-amine hydrochloride is a primary amine with a terminal chloro substituent, typically supplied as a solid with a purity of 95% or higher . Its molecular formula is C4H11Cl2N, corresponding to a molecular weight of 144.04 g/mol . This compound is a versatile chemical intermediate, with key roles as a PROTAC linker in targeted protein degradation research and as a specified impurity standard in pharmaceutical analysis [1].

4-Chlorobutan-1-amine Hydrochloride: Key Differentiators


The specific combination of a primary amine and a terminal chloride on a four-carbon chain gives 4-Chlorobutan-1-amine hydrochloride a unique reactivity profile that is not interchangeable with close analogs. Compared to 4-bromobutan-1-amine, for instance, the C-Cl bond provides a different balance of stability and reactivity , and compared to 4-chlorobutan-1-ol, the amine offers a distinct nucleophilic pathway . The following evidence demonstrates quantifiable differences in solubility, stability, and regulatory utility that directly impact experimental design and procurement decisions.

4-Chlorobutan-1-amine Hydrochloride: Quantitative Comparison


Aqueous Solubility vs 4-Bromobutan-1-amine

4-Chlorobutan-1-amine hydrochloride demonstrates substantially higher water solubility compared to its brominated analog. This difference is quantified by computed solubility values: the target compound has a predicted solubility of 3.95 mg/mL , whereas 4-bromobutan-1-amine has a predicted solubility of only 0.07 mg/mL . This 56-fold increase in aqueous solubility is a critical factor for experimental protocols requiring homogeneous solutions without the use of organic co-solvents.

Solubility Formulation Bioavailability

Lipophilicity (LogP) Balance

The target compound's consensus Log Po/w is 1.16 , placing it within the ideal range for cellular permeability while maintaining moderate aqueous solubility. In contrast, 4-iodobutan-1-amine exhibits a significantly higher LogP of approximately 2.0, which may lead to excessive lipophilicity and potential off-target binding or aggregation issues . The moderate LogP of 4-chlorobutan-1-amine hydrochloride represents a balanced lipophilicity profile, making it a more versatile starting point for the synthesis of drug-like molecules.

Lipophilicity ADME Drug Design

PROTAC Linker Application

4-Chlorobutan-1-amine hydrochloride is specifically identified and marketed as a PROTAC linker for the synthesis of bifunctional protein degraders [1]. This application is unique to this specific alkyl chain length and terminal halide. While other haloalkylamines like 3-chloropropylamine or 5-chloropentylamine can also act as linkers, their differing chain lengths result in distinct spatial orientations between the target protein ligand and the E3 ligase ligand, directly impacting the formation of a functional ternary complex and, consequently, degradation efficiency. The 4-carbon linker provides an optimal distance for many protein targets.

PROTAC Targeted Protein Degradation Chemical Biology

Selexipag Impurity Reference Standard

4-Chlorobutan-1-amine hydrochloride is designated as 'Selexipag Impurity 9 HCl' and is used as a certified reference standard for pharmaceutical quality control . This regulatory-grade material is supplied with comprehensive analytical documentation (e.g., COA, HPLC, MS, NMR) to ensure identity and purity [1]. Generic or lower-purity grades of this compound would be unsuitable for this application, as they lack the necessary chain of custody and rigorous analytical characterization required for regulatory submission and method validation.

Pharmaceutical Analysis Impurity Profiling Quality Control

Storage Stability vs 4-Bromobutan-1-amine

4-Chlorobutan-1-amine hydrochloride demonstrates superior storage stability compared to its more reactive brominated analog. The compound is recommended for storage at ambient temperature in an inert atmosphere . In contrast, 4-bromobutan-1-amine is typically specified for storage at -20°C due to its higher reactivity and potential for thermal degradation . This difference in storage conditions translates to lower shipping and long-term storage costs for the hydrochloride salt, making it a more practical and economical choice for large-scale or routine use.

Stability Storage Logistics

Functional Group Reactivity

The primary amine in 4-chlorobutan-1-amine hydrochloride serves as a nucleophile in alkylation reactions, while the terminal chloride provides a handle for further functionalization or intramolecular cyclization. This dual reactivity is distinct from its close analog, 4-chlorobutan-1-ol, which requires activation of the hydroxyl group for many transformations. The amine's nucleophilicity is tunable through protonation/deprotonation, offering greater control in synthetic sequences [1]. While specific rate constants are not available, the inherent reactivity of primary amines toward electrophiles like alkyl halides or acyl chlorides is well-established in organic chemistry, providing a class-level inference of its synthetic utility.

Organic Synthesis Alkylation Reactivity

4-Chlorobutan-1-amine Hydrochloride: Application Scenarios


PROTAC Synthesis

4-Chlorobutan-1-amine hydrochloride is a dedicated PROTAC linker, as indicated by its product categorization and promotional literature [1]. Researchers developing novel PROTACs should procure this compound as a standard, short alkyl linker. Its defined four-carbon chain length provides a specific spatial separation between the two functional ligands, which is a critical parameter for optimizing ternary complex formation and subsequent ubiquitination of the target protein. The moderate solubility of 3.95 mg/mL also facilitates its use in standard synthesis and purification protocols .

Selexipag Impurity Profiling

For analytical chemists working in pharmaceutical quality control, 4-chlorobutan-1-amine hydrochloride must be procured specifically as 'Selexipag Impurity 9 HCl' . This grade is supplied with the necessary certificates of analysis (COA) and spectroscopic data (HPLC, MS, NMR) required for validating analytical methods and quantifying this specific process-related impurity in Selexipag active pharmaceutical ingredient (API). Using a generic research-grade chemical would not satisfy regulatory standards for drug development and manufacturing.

Haloalkylamine Building Block Synthesis

In organic synthesis campaigns where a building block with both an amine and a terminal alkyl chloride is required, 4-chlorobutan-1-amine hydrochloride is a preferred choice due to its favorable storage stability at ambient temperatures . This reduces the logistical burden and cost associated with cold-chain storage compared to more reactive analogs like 4-bromobutan-1-amine. Its predicted LogP of 1.16 also indicates a balanced lipophilicity, making it suitable for synthesizing intermediates intended for medicinal chemistry programs .

Aqueous Formulation of Amine Precursors

For researchers whose experimental protocols demand a homogeneous aqueous solution of a reactive amine building block, 4-chlorobutan-1-amine hydrochloride offers a significant practical advantage. Its predicted aqueous solubility of 3.95 mg/mL is substantially higher than that of its brominated counterpart (0.07 mg/mL) . This allows for the preparation of aqueous stock solutions at useful concentrations, avoiding the use of potentially denaturing organic solvents like DMSO or DMF, which can be critical for preserving the activity of sensitive biological targets in downstream assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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